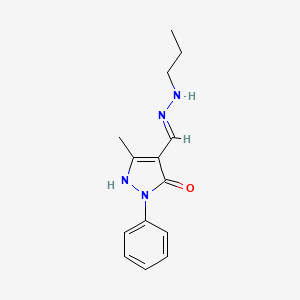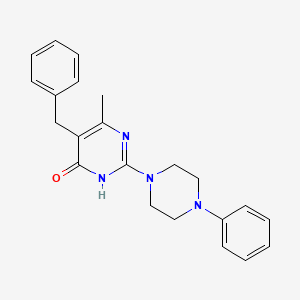
6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone, also known as Br-DMPP, is a synthetic compound that has been the subject of much scientific research due to its potential applications in various fields.
Mecanismo De Acción
6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone acts as a potent agonist of nAChRs, which are a type of ionotropic receptor found in the brain and other tissues. By binding to and activating these receptors, 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone can modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, leading to various physiological and behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone are complex and multifaceted, depending on the dose, route of administration, and target tissue. In general, 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone has been shown to enhance the release of dopamine and other neurotransmitters in the brain, leading to increased locomotor activity, reward-seeking behavior, and cognitive effects. At higher doses, 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone can also induce seizures and other adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone as a research tool is its high potency and selectivity for nAChRs, which allows for precise modulation of these receptors in vitro and in vivo. However, 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone also has some limitations, such as its potential toxicity and narrow therapeutic window, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone, including the development of new drugs targeting nAChRs, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in treating neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone, as well as its potential long-term effects on brain function and behavior.
Métodos De Síntesis
6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone can be synthesized through a multistep process involving the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with nitromethane, followed by a Henry reaction with nitroethane and piperidine. The resulting compound is then subjected to a reduction reaction to yield 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone.
Aplicaciones Científicas De Investigación
6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone has been used as a research tool to study the function of nicotinic acetylcholine receptors (nAChRs) in the brain. In pharmacology, 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone has been investigated for its potential therapeutic applications in treating nicotine addiction and other neurological disorders. In medicinal chemistry, 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone has been used as a lead compound for the development of new drugs targeting nAChRs.
Propiedades
IUPAC Name |
6-(3-bromo-4,5-dimethoxyphenyl)-5-nitropiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O5/c1-20-10-6-7(5-8(14)13(10)21-2)12-9(16(18)19)3-4-11(17)15-12/h5-6,9,12H,3-4H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKRIFRARWHSDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C(CCC(=O)N2)[N+](=O)[O-])Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Bromo-4,5-dimethoxyphenyl)-5-nitropiperidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~4~-(tetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6126080.png)
![N-[11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]propanamide](/img/structure/B6126092.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6126097.png)
![1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinol](/img/structure/B6126100.png)
![N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide](/img/structure/B6126101.png)
![1-[(5-methyl-3-isoxazolyl)methyl]-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6126113.png)
![1-cyclohexyl-N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6126118.png)
![N-(2-chloro-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6126119.png)

![5-hydroxy-7-(4-methyl-1-piperidinyl)-3-phenylpyrimido[4,5-d]pyrimidine-4(3H)-thione](/img/structure/B6126133.png)
![1-[cyclohexyl(methyl)amino]-3-(2-{[(2-phenoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6126141.png)
![1-[1-({1-[(5-ethyl-2-thienyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6126148.png)
![2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6126156.png)